molecular formula C21H28ClN B13741269 9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride CAS No. 10566-51-5

9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride

Cat. No.: B13741269
CAS No.: 10566-51-5
M. Wt: 329.9 g/mol
InChI Key: MAYVLFIUCRDJPJ-UHFFFAOYSA-N
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Description

9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride is a chemical compound with the molecular formula C21H27N·HCl. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride typically involves the hydrogenation of anthracene derivatives. The compound can also be synthesized by coupling benzyl chloride with anthracene in the presence of aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: It can be reduced to form dihydroanthracene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. It may also affect cellular signaling pathways, leading to changes in cellular behavior and function .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-9,10-ethanoanthracene: Similar in structure but with different substituents.

    9,10-Dihydro-9,10-ethenoanthracene: Another derivative with distinct chemical properties.

    9,10-Dihydro-9,10-propanoanthracene: A related compound with a different side chain.

Uniqueness

9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride is unique due to its specific structural configuration and the presence of the propanamine group. This gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

10566-51-5

Molecular Formula

C21H28ClN

Molecular Weight

329.9 g/mol

IUPAC Name

3-(10,10-dimethyl-9H-anthracen-9-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C21H27N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-11,13-14,16H,9,12,15H2,1-4H3;1H

InChI Key

MAYVLFIUCRDJPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)CCC[NH+](C)C)C.[Cl-]

Origin of Product

United States

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